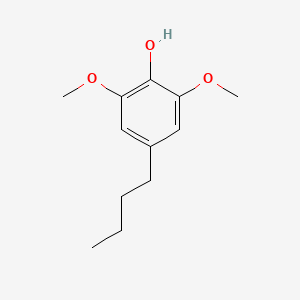![molecular formula C20H18O2S2 B14330663 2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol CAS No. 111348-48-2](/img/structure/B14330663.png)
2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol is a chemical compound known for its unique structure and properties It consists of a phenylene group flanked by two methylenesulfanediyl groups, each connected to a diphenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol typically involves the reaction of 1,2-phenylenedimethanethiol with phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of 2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediyl groups to thiol groups.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants. The sulfanediyl groups can interact with metal ions, forming stable complexes. These interactions can influence biological pathways and chemical reactions, contributing to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-[1,4-Phenylenebis(methylenesulfanediyl)]diacetic acid: Similar structure but with acetic acid groups instead of phenolic groups.
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]dibenzoic acid: Contains benzoic acid groups instead of phenolic groups.
Uniqueness
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol is unique due to its combination of phenolic and sulfanediyl groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and form stable complexes with metal ions makes it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
111348-48-2 |
|---|---|
Fórmula molecular |
C20H18O2S2 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
2-[[2-[(2-hydroxyphenyl)sulfanylmethyl]phenyl]methylsulfanyl]phenol |
InChI |
InChI=1S/C20H18O2S2/c21-17-9-3-5-11-19(17)23-13-15-7-1-2-8-16(15)14-24-20-12-6-4-10-18(20)22/h1-12,21-22H,13-14H2 |
Clave InChI |
BMFOGGSUWVJZBA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CSC2=CC=CC=C2O)CSC3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14330585.png)
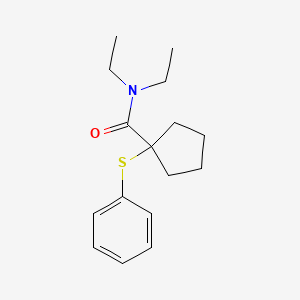
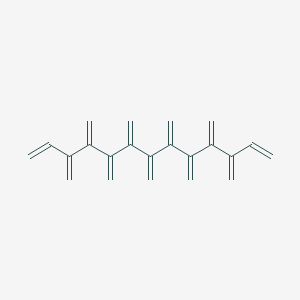
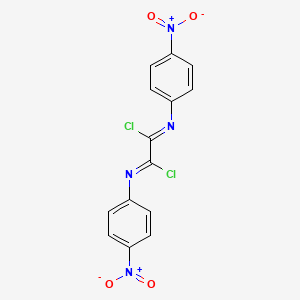
![Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-](/img/structure/B14330599.png)

![3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B14330605.png)
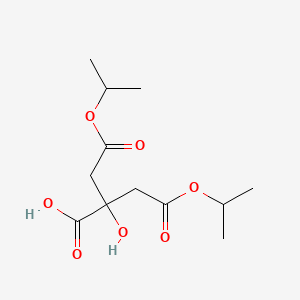
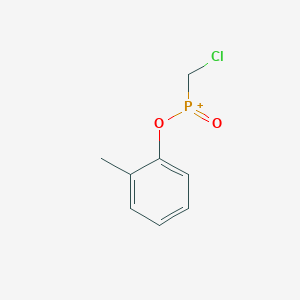

![Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14330648.png)
